2-(morpholin-4-yl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazine
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Overview
Description
4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of 4-nitrobenzaldehyde, morpholine, pyrrolidine, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 4-nitrobenzaldehyde: This can be achieved by the oxidation of 4-nitrotoluene using chromium(VI) oxide in acetic anhydride.
Synthesis of the triazine derivative: The triazine ring is formed by reacting cyanuric chloride with morpholine and pyrrolidine under controlled conditions.
Hydrazone formation: The final step involves the condensation of 4-nitrobenzaldehyde with the triazine derivative in the presence of a hydrazine reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium(VI) oxide, acetic anhydride.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of imines or other substituted derivatives.
Scientific Research Applications
4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazine ring can interact with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and morpholine-pyrrolidine moieties.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Triazine derivatives: Compounds with the triazine ring, known for their applications in herbicides and pharmaceuticals.
Uniqueness
4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N8O3 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-N-[(E)-(4-nitrophenyl)methylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22N8O3/c27-26(28)15-5-3-14(4-6-15)13-19-23-16-20-17(24-7-1-2-8-24)22-18(21-16)25-9-11-29-12-10-25/h3-6,13H,1-2,7-12H2,(H,20,21,22,23)/b19-13+ |
InChI Key |
ZYGIASIQRKUSND-CPNJWEJPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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